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Compound of Interest

Compound Name: HIM-561

Cat. No.: B12379236

Application Notes: HIM-561

Introduction

HJM-561 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera
(PROTAC) designed to target and degrade specific mutant forms of the Epidermal Growth
Factor Receptor (EGFR).[1][2][3][4] It was developed to overcome acquired resistance to third-
generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib, particularly in non-small cell
lung cancer (NSCLC).[2][3][5][6] The most common mechanism for this resistance is the
C797S mutation. HIM-561 is effective against EGFR harboring triple mutations such as
Del19/T790M/C797S and L858R/T790M/C797S, while having minimal effect on wild-type (WT)
EGFR.[1][3][6]

Mechanism of Action

As a PROTAC, HIM-561 is a heterobifunctional molecule. It consists of a ligand that binds to
mutant EGFR, a flexible linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin
ligase.[1][7] By simultaneously binding to both the target protein (mutant EGFR) and the E3
ligase, HIM-561 forms a ternary complex.[2] This proximity induces the E3 ligase to tag the
EGFR protein with ubiquitin molecules. The polyubiquitinated EGFR is then recognized and
degraded by the cell's native ubiquitin-proteasome system (UPS).[2][7] This event-driven
mechanism allows a single molecule of HIM-561 to trigger the degradation of multiple target
protein molecules.[7]
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Caption: Mechanism of action for HIM-561 PROTAC. (Max Width: 760px)

Quantitative Data Summary

The following tables summarize the in vitro efficacy of HIM-561 in engineered Ba/F3 cell lines

expressing clinically relevant, osimertinib-resistant EGFR mutations.

Table 1: In Vitro Degradation Activity of HJM-561

Target EGFR

Cell Line DCso (nM) Incubation Time
Mutant
Del19/T790M/C797

BalF3 9.2 24 h
S

Ba/F3 L858R/T790M/C797S 5.8 24 h

Data sourced from MedchemExpress.[1]
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Table 2: In Vitro Anti-proliferative Activity of HIM-561

Cell Line Target EGFR Mutant ICso0 (NM)
BalF3 Del19/T790MIC797S 15.6
Ba/F3 L858R/T790M/C797S 17.0
Ba/F3 Wild-Type EGFR No effect noted

Data sourced from MedchemExpress.[1]

Experimental Protocols

The following are representative protocols for evaluating the cellular activity of HIM-561. These
protocols are based on standard laboratory procedures and the published activity of HIM-561.

Protocol 1: Cell Viability Assay (ICso Determination)

This protocol describes how to measure the effect of HIM-561 on the proliferation of EGFR-
mutant cells using a standard luminescence-based assay like CellTiter-Glo®.

Materials:

Ba/F3 cells expressing EGFR Del19/T790M/C797S or L858R/T790M/C797S
o Ba/F3 cells expressing wild-type EGFR (as a control)

o Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS)

e HJIM-561 compound, dissolved in DMSO to create a 10 mM stock solution

e Opaque-walled 96-well cell culture plates

o CellTiter-Glo® Luminescent Cell Viability Assay kit

e Luminometer plate reader

Procedure:
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e Cell Seeding:

o

Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

[¢]

Dilute the cell suspension to a final concentration of 5 x 10# cells/mL.

[¢]

Dispense 100 pL of the cell suspension into each well of an opaque-walled 96-well plate
(5,000 cells/well).

o

Incubate the plate for 24 hours at 37°C, 5% COs-.

e Compound Treatment:

o

Prepare a serial dilution series of HIM-561 in culture medium. Typical final concentrations
for an ICso curve may range from 0.1 nM to 1000 nM.

o

Include a "vehicle control" well containing medium with the same final concentration of
DMSO as the highest HIM-561 concentration.

o

Carefully remove 50 pL of medium from each well and add 50 uL of the prepared
compound dilutions.

o

Incubate the plate for 72 hours at 37°C, 5% CO-.

 Viability Measurement:

[¢]

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30
minutes.

o

Add 100 pL of reconstituted CellTiter-Glo® reagent to each well.

[e]

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

o

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

[¢]

Measure luminescence using a plate reader.

o Data Analysis:
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o Normalize the data by setting the average luminescence from the vehicle control wells to
100% viability.

o Plot the normalized viability against the logarithm of HJM-561 concentration.

o Use a non-linear regression (sigmoidal dose-response) analysis to calculate the 1Cso

value.
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Caption: Experimental workflow for ICso determination. (Max Width: 760pXx)

Protocol 2: Western Blot for EGFR Degradation

This protocol details the steps to qualitatively and quantitatively assess the degradation of
EGFR protein in cells following treatment with HJM-561.

Materials:

EGFR-mutant cells (e.g., Ba/F3-Del19/T790M/C797S)

o 6-well cell culture plates

¢ HIM-561 compound (10 mM stock in DMSO)

o Proteasome inhibitor (e.g., MG132) and ubiquitination inhibitor (e.g., MLN4924) as controls
» RIPA lysis buffer supplemented with protease and phosphatase inhibitors

o BCA protein assay kit

e Primary antibodies: anti-EGFR, anti-p-EGFR, anti-f3-actin (or GAPDH)

o HRP-conjugated secondary antibody

o ECL chemiluminescence substrate and imaging system

Procedure:

e Cell Culture and Treatment:

o Seed 1 x 10° cells per well in 6-well plates and allow them to adhere overnight.

o Treat cells with HIM-561 at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1000 nM)
for a set time, typically 24 hours.[1]

o Include a vehicle (DMSO) control.
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o For mechanism validation, co-treat cells with 100 nM HIM-561 and a proteasome inhibitor
(e.g., 10 uM MG132) or ubiquitination inhibitor (e.g., 1 UM MLN4924).[1]

e Protein Lysate Preparation:

After treatment, wash cells twice with ice-cold PBS.

o

[e]

Add 150 pL of ice-cold RIPA buffer to each well and scrape the cells.

o

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

[¢]

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

o Protein Quantification and Electrophoresis:

[e]

Determine the protein concentration of each lysate using the BCA assay.

(¢]

Normalize all samples to the same concentration (e.g., 1 mg/mL).

[¢]

Denature 20-30 ug of protein per sample by boiling in Laemmli sample buffer.

[¢]

Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by

size.

e Immunoblotting:

[e]

Transfer the separated proteins from the gel to a PVDF membrane.

o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
o Incubate the membrane with primary antibody (e.g., anti-EGFR) overnight at 4°C.

o Wash the membrane three times with TBST.

o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash again three times with TBST.
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» Detection and Analysis:

o Apply ECL substrate to the membrane.

o Capture the chemiluminescent signal using a digital imaging system.

o Analyze band intensity using software like ImageJ. Normalize EGFR band intensity to the
loading control (B-actin) to quantify protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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